![molecular formula C22H25N3O B2799344 (3r,5r,7r)-N-([3,3'-bipyridin]-5-ylmethyl)adamantane-1-carboxamide CAS No. 2309598-00-1](/img/structure/B2799344.png)
(3r,5r,7r)-N-([3,3'-bipyridin]-5-ylmethyl)adamantane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(3r,5r,7r)-N-([3,3’-bipyridin]-5-ylmethyl)adamantane-1-carboxamide” is a derivative of adamantane, which is a type of diamondoid and the simplest unit of the diamond crystal lattice . Adamantane derivatives have been studied for their potential applications in various fields, including medicinal chemistry.
Molecular Structure Analysis
Adamantane is a cage-like molecule composed of three cyclohexane rings arranged in the “armchair” conformation . The “(3r,5r,7r)-N-([3,3’-bipyridin]-5-ylmethyl)adamantane-1-carboxamide” likely has additional functional groups attached to the adamantane core, but without a specific structure, it’s hard to provide a detailed analysis.Chemical Reactions Analysis
Adamantane and its derivatives can undergo a variety of chemical reactions, including substitution, addition, and elimination reactions . The specific reactions that “(3r,5r,7r)-N-([3,3’-bipyridin]-5-ylmethyl)adamantane-1-carboxamide” can undergo would depend on its exact structure.Physical and Chemical Properties Analysis
The physical and chemical properties of adamantane derivatives can vary widely depending on their structure . Some general properties of adamantane itself include a density of 1.0±0.1 g/cm³, a boiling point of 317.2±9.0 °C at 760 mmHg, and a flash point of 141.2±9.1 °C .Applications De Recherche Scientifique
Synthesis Techniques and Chemical Properties
The compound , characterized by its adamantane structure, is a subject of various synthesis techniques and investigations into its chemical properties. Notably, adamantane derivatives, including carboxamides and amines, have been synthesized through reactions involving adamantane-1-carboxylic acid and various amines, showcasing the versatility and reactivity of the adamantane moiety. These studies offer insights into the catalytic synthesis of N-aryl(benzyl)adamantane-1-carboxamides, highlighting efficient methods to obtain these compounds, which could be related to the synthesis of the specified compound (Shishkin et al., 2020).
Application in Catalysis
Research into adamantane derivatives also explores their application in catalysis, such as in the synthesis of diiron(III) complexes. These complexes, featuring adamantane-based ligands, have been studied for their potential in selective hydroxylation of alkanes. This suggests the broader applicability of adamantane derivatives, including the specified carboxamide, in catalytic processes, potentially offering a route to environmentally friendly chemical reactions (Sankaralingam & Palaniandavar, 2014).
Supramolecular Chemistry
In the realm of supramolecular chemistry, adamantane derivatives are noteworthy for their ability to form complex structures. For instance, the synthesis of metallodendrimers with adamantane termini showcases the utility of adamantane in constructing sophisticated molecular architectures. Such structures can interact with β-cyclodextrin, highlighting the potential of adamantane derivatives, including the target compound, in forming host-guest complexes (Newkome et al., 2004). This aspect of adamantane chemistry could lead to applications in drug delivery systems, where the complexation with cyclodextrins can improve the solubility and bioavailability of hydrophobic drugs.
Mécanisme D'action
The mechanism of action of adamantane derivatives can vary widely depending on their structure and the target they interact with. Without more specific information, it’s difficult to provide a detailed mechanism of action for this compound.
Propriétés
IUPAC Name |
N-[(5-pyridin-3-ylpyridin-3-yl)methyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c26-21(22-8-15-4-16(9-22)6-17(5-15)10-22)25-12-18-7-20(14-24-11-18)19-2-1-3-23-13-19/h1-3,7,11,13-17H,4-6,8-10,12H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YALOSKFYKSYPGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=CC(=CN=C4)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(4-methoxyphenyl)methyl]-3-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2799261.png)
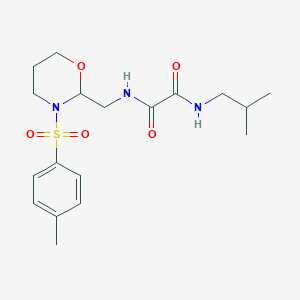
![2-(benzo[d]thiazol-2-ylthio)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide](/img/structure/B2799264.png)
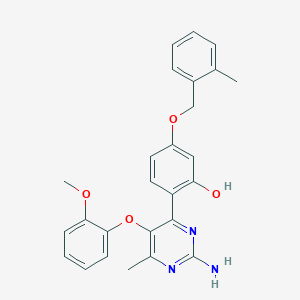
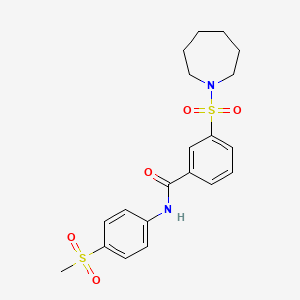

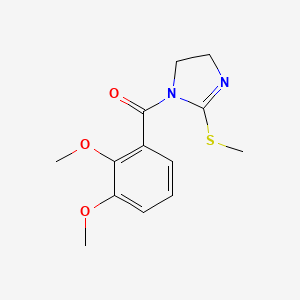
![N-benzoyl-N'-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea](/img/structure/B2799274.png)
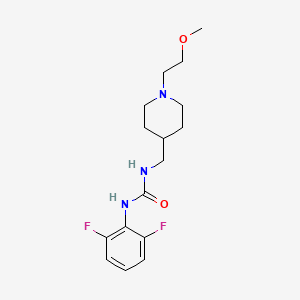
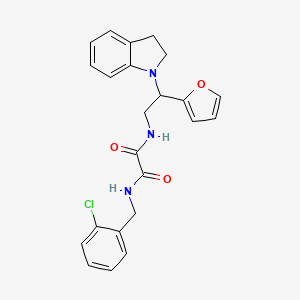
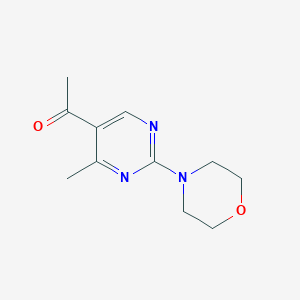

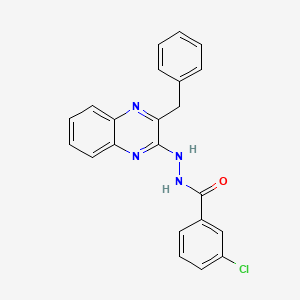
![3-fluoro-N-{3-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide](/img/structure/B2799284.png)
